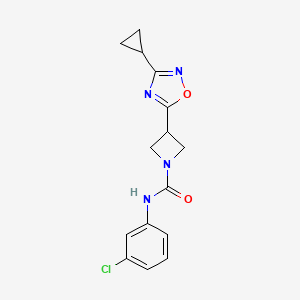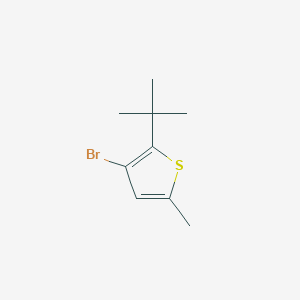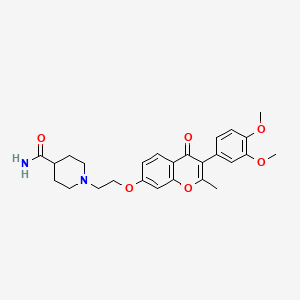![molecular formula C14H16N2O2 B2879964 N-[[3-(1-Cyanopropoxy)phenyl]methyl]prop-2-enamide CAS No. 2411257-76-4](/img/structure/B2879964.png)
N-[[3-(1-Cyanopropoxy)phenyl]methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[3-(1-Cyanopropoxy)phenyl]methyl]prop-2-enamide is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is also known by its chemical name, CP-544326, and is a potent antagonist of the histamine H3 receptor.
Mecanismo De Acción
The mechanism of action of N-[[3-(1-Cyanopropoxy)phenyl]methyl]prop-2-enamide involves the inhibition of the histamine H3 receptor. This receptor is located in the central nervous system and is involved in the regulation of histamine release, as well as the release of other neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting the histamine H3 receptor, N-[[3-(1-Cyanopropoxy)phenyl]methyl]prop-2-enamide can modulate the release of these neurotransmitters, leading to various physiological effects.
Biochemical and Physiological Effects
N-[[3-(1-Cyanopropoxy)phenyl]methyl]prop-2-enamide has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to improve cognitive function and memory, reduce inflammation, and modulate the release of various neurotransmitters. Additionally, N-[[3-(1-Cyanopropoxy)phenyl]methyl]prop-2-enamide has been shown to have potential applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[[3-(1-Cyanopropoxy)phenyl]methyl]prop-2-enamide in lab experiments is its potent and selective inhibition of the histamine H3 receptor. This allows researchers to study the effects of histamine modulation on various physiological processes, without the interference of other neurotransmitters. However, one limitation of using this compound is its relatively high cost and limited availability, which can make it difficult for some researchers to obtain.
Direcciones Futuras
There are several future directions for the research and development of N-[[3-(1-Cyanopropoxy)phenyl]methyl]prop-2-enamide. One potential direction is the development of new drugs based on this compound, which could have potential applications in the treatment of various neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[[3-(1-Cyanopropoxy)phenyl]methyl]prop-2-enamide, as well as its potential side effects and limitations. Finally, the development of new synthesis methods and purification techniques could help to improve the availability and affordability of this compound for scientific research.
Métodos De Síntesis
The synthesis method of N-[[3-(1-Cyanopropoxy)phenyl]methyl]prop-2-enamide involves the reaction of 3-(1-Cyanopropoxy)benzaldehyde with propargylamine in the presence of a palladium catalyst. This reaction results in the formation of the desired product, which can be purified through various chromatographic techniques.
Aplicaciones Científicas De Investigación
N-[[3-(1-Cyanopropoxy)phenyl]methyl]prop-2-enamide has been widely used in scientific research due to its potential applications in the development of new drugs. This compound has been shown to be a potent antagonist of the histamine H3 receptor, which is involved in the regulation of various physiological processes, including neurotransmitter release, hormone secretion, and immune function.
Propiedades
IUPAC Name |
N-[[3-(1-cyanopropoxy)phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-12(9-15)18-13-7-5-6-11(8-13)10-16-14(17)4-2/h4-8,12H,2-3,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJZJJIBMXIJPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)OC1=CC=CC(=C1)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-(1-Cyanopropoxy)phenyl]methyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanecarboxamide](/img/structure/B2879881.png)
![2-[3-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2879883.png)
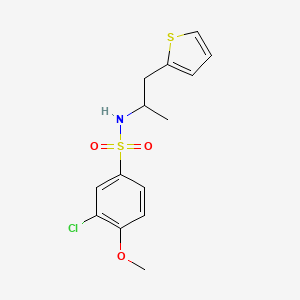
![N-(3,4-dimethoxyphenethyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2879887.png)
![2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile](/img/structure/B2879889.png)

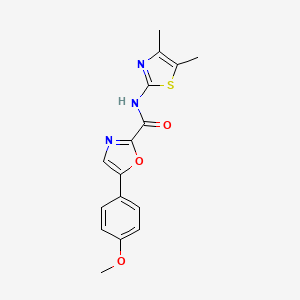
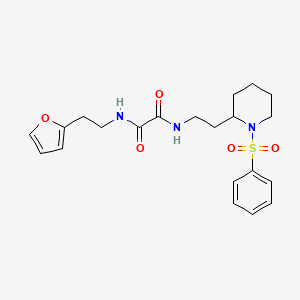
![Tert-butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B2879895.png)
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole](/img/structure/B2879897.png)
![1-{[1-(4-Methoxyphenyl)cyclopropyl]carbonyl}-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2879899.png)
